molecular formula C16H15BrN2O5 B4982610 2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide

2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide

Cat. No.: B4982610
M. Wt: 395.20 g/mol
InChI Key: DPPLJVWYTULIDH-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. This compound is also known as Bromoxynil octanoate and is a widely used herbicide.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide involves the inhibition of photosynthesis in plants. The compound targets the photosystem II complex in the chloroplasts of the plant cells, resulting in the disruption of electron transport and the generation of reactive oxygen species. This leads to the death of the plant cells.
Biochemical and Physiological Effects:
Studies have shown that exposure to this compound can cause adverse effects on human health. The compound has been found to be toxic to the liver and kidneys and can also cause skin and eye irritation. Long-term exposure to the compound can also lead to the development of certain cancers.

Advantages and Limitations for Lab Experiments

The compound has been widely used in laboratory experiments due to its herbicidal properties. It is a potent inhibitor of photosynthesis and can be used to study the effects of photosynthesis inhibition on plant growth and development. However, the toxic nature of the compound limits its use in certain experiments.

Future Directions

There are several future directions for the research on 2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide. One potential direction is the development of safer and more effective herbicides based on the structure of the compound. Another direction is the study of the compound's potential in the treatment of diseases such as cancer and Alzheimer's disease. Further research is also needed to understand the mechanisms underlying the compound's toxicity and to develop strategies to mitigate its adverse effects on human health and the environment.
Conclusion:
This compound is a compound that has gained significant attention due to its potential applications in various fields. While the compound has shown promising results in the treatment of certain diseases and as a herbicide, its toxic nature limits its use in certain experiments. Further research is needed to fully understand the compound's potential and to develop safer and more effective alternatives.

Synthesis Methods

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide involves the reaction of 2-bromo-4-methylphenol with 2-methoxy-4-nitroaniline in the presence of acetic anhydride and acetic acid. The resulting compound is then treated with octanoyl chloride to obtain the final product.

Scientific Research Applications

The compound has been extensively studied for its herbicidal properties. It is used to control various weed species in crops such as cotton, maize, and soybean. Apart from its herbicidal properties, the compound has also shown potential in the treatment of certain diseases such as cancer and Alzheimer's disease.

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O5/c1-10-3-6-14(12(17)7-10)24-9-16(20)18-13-5-4-11(19(21)22)8-15(13)23-2/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPLJVWYTULIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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